molecular formula C14H16N2O2S B7454569 2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B7454569
M. Wt: 276.36 g/mol
InChI Key: GQKTWOPANMOZIX-UHFFFAOYSA-N
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Description

2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, also known as MTAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MTAA belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is mainly attributed to its ability to interact with specific molecular targets in the cell. In cancer cells, this compound binds to the colchicine binding site on tubulin, which prevents the polymerization of microtubules and disrupts the mitotic spindle formation. This leads to cell cycle arrest and eventually apoptosis. In inflammation, this compound inhibits the activation of NF-κB signaling pathway by blocking the phosphorylation and degradation of IκBα, which is a critical regulator of NF-κB activation. In neurological disorders, this compound reduces oxidative stress and inflammation by activating the Nrf2-ARE signaling pathway, which enhances the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects on the cell. In cancer cells, this compound induces cell cycle arrest at the G2/M phase and eventually apoptosis. In inflammation, this compound inhibits the production of pro-inflammatory cytokines and chemokines, which reduces the recruitment of immune cells to the site of inflammation. In neurological disorders, this compound reduces oxidative stress and inflammation, which protects the brain from damage caused by neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments, including its easy synthesis method, high purity, and stability. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, it is essential to use appropriate solvents and concentrations for lab experiments.

Future Directions

There are several future directions for research on 2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. One of the most promising areas of research is its potential use in cancer therapy. Further studies are needed to investigate the efficacy of this compound in various cancer types and to elucidate its mechanism of action in vivo. Another area of research is its potential use in inflammation and autoimmune diseases. Studies are needed to determine the optimal dose and duration of treatment with this compound and to investigate its long-term effects on the immune system. Additionally, research is needed to explore the potential use of this compound in neurological disorders, such as Alzheimer's and Parkinson's diseases. Studies are needed to investigate the efficacy of this compound in animal models of these diseases and to elucidate its mechanism of action in the brain. Overall, this compound has great potential for therapeutic applications, and further research is needed to fully understand its biological activities and clinical potential.

Synthesis Methods

2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide can be synthesized using a simple one-pot reaction between 3-methoxy-4-methylbenzaldehyde, 2-amino-5-methylthiazole, and acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine using sodium borohydride. The final product, this compound, is obtained after purification using column chromatography.

Scientific Research Applications

2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results as a potent inhibitor of tubulin polymerization, which is a critical step in cell division. This compound has also been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB signaling pathway. In neurological disorders research, this compound has been reported to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Properties

IUPAC Name

2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-9-4-5-11(6-12(9)18-3)7-13(17)16-14-15-8-10(2)19-14/h4-6,8H,7H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKTWOPANMOZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2=NC=C(S2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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